4-Quinolin-2-ylaniline
Overview
Description
“4-Quinolin-2-ylaniline” is a chemical compound with the molecular formula C15H12N2 . It’s also known as 4-(2-Quinolinyl)aniline . It’s a compound that falls under the category of quinolines, which are nitrogen-based heterocyclic aromatic compounds .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Various methods have been reported for the synthesis of quinoline, including classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “4-Quinolin-2-ylaniline” consists of a quinoline ring attached to an aniline group . The average mass of the molecule is 220.269 Da, and the monoisotopic mass is 220.100052 Da .
Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. They can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, undergo ring contraction to indole derivatives, and annulation with additional cycles . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Scientific Research Applications
Antimalarial Activity
4-Quinolin-2-ylaniline derivatives have shown significant promise in antimalarial research. For instance, novel conjugated quinoline-indoles based on this moiety have demonstrated effective activity against the malaria parasite, Plasmodium falciparum. These compounds, particularly those with a quaternary nitrogen on the quinoline, exhibit improved activity against chloroquine-resistant strains. Their mechanism of action appears to involve compromising mitochondrial function in Plasmodium (Teguh et al., 2013).
Cancer Research
Quinoline derivatives, including 4-Quinolin-2-ylaniline, are increasingly being explored in cancer research due to their cytotoxic properties. Some derivatives have been evaluated for their cytotoxicity across a range of human cancer cell types, showing notable activity. This research indicates the potential of these compounds in developing new anticancer therapies (I‐Li Chen et al., 2002).
Corrosion Inhibition
4-Quinolin-2-ylaniline derivatives also find application in the field of materials science, specifically as corrosion inhibitors. Studies have shown that certain derivatives are effective in inhibiting the corrosion of steel in acidic environments. These compounds act as mixed-type inhibitors and form a protective film on the steel surface, indicating their potential in industrial applications (Weiwei Zhang et al., 2016).
DNA Methylation Inhibition
Research into DNA methylation, a key process in gene expression, has identified quinoline derivatives as potent inhibitors. This area of research has implications for understanding and treating diseases associated with abnormal gene expression, including cancer (Elodie Rilova et al., 2014).
Antimicrobial and Antiproliferative Activities
Derivatives of 4-Quinolin-2-ylaniline have shown promising antimicrobial and antiproliferative activities. These compounds have been effective against various microbial pathogens and cancer cell lines, demonstrating their versatility and potential in developing new therapeutics (Mohamed S. Nafie et al., 2020).
Modulating Cellular Processes
Quinoline compounds, including 4-Quinolin-2-ylaniline derivatives, have been studied for their role in modulating various cellular processes, such as inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. This wide spectrum of biological activities makes them a focus in the development of new drugs (V. Solomon & H. Lee, 2011).
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . The development of new methods for the preparation of quinoline and its derivatives and the improvement of existing synthetic methods represents an urgent challenge . Furthermore, the rising occurrence of resistance to quinoline-based drugs has galvanized research into new antibiotics against both well-established targets and new targets .
properties
IUPAC Name |
4-quinolin-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLMSCCFNGGPGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-(2-quinolinyl)- | |
CAS RN |
22191-97-5 | |
Record name | 4-(2-Quinolinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22191-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(2-quinolinyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Aminophenyl)quinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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